molecular formula C16H23ClN2O B13981769 1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone

1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone

Cat. No.: B13981769
M. Wt: 294.82 g/mol
InChI Key: CZTVUYNBYJFFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound that features a piperidine ring substituted with a benzyl-ethyl-amino group and a chloro-ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and ketones, under acidic or basic conditions.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using alkyl halides in the presence of a base.

    Attachment of the Chloro-Ethanone Moiety: The final step involves the reaction of the substituted piperidine with chloroacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidines with various functional groups.

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Industrial Applications: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Benzyl-amino)-piperidin-1-yl]-2-chloro-ethanone: Similar structure but lacks the ethyl group.

    1-[4-(Ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone: Similar structure but lacks the benzyl group.

    1-[4-(Methyl-amino)-piperidin-1-yl]-2-chloro-ethanone: Similar structure but has a methyl group instead of benzyl and ethyl groups.

Uniqueness

1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone is unique due to the presence of both benzyl and ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

1-[4-[benzyl(ethyl)amino]piperidin-1-yl]-2-chloroethanone

InChI

InChI=1S/C16H23ClN2O/c1-2-18(13-14-6-4-3-5-7-14)15-8-10-19(11-9-15)16(20)12-17/h3-7,15H,2,8-13H2,1H3

InChI Key

CZTVUYNBYJFFOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CCl

Origin of Product

United States

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